molecular formula C9H13NS B11759996 Ethyl[(2-methylphenyl)sulfanyl]amine

Ethyl[(2-methylphenyl)sulfanyl]amine

Cat. No.: B11759996
M. Wt: 167.27 g/mol
InChI Key: ZIJSMUZHPMZNAI-UHFFFAOYSA-N
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Description

Ethyl[(2-methylphenyl)sulfanyl]amine is a sulfur-containing amine derivative characterized by a sulfanyl (-S-) group bridging an ethylamine moiety and a 2-methylphenyl substituent. For instance, the synthesis of 1-(2-methylphenyl)ethylamine (compound B) in achieved a 46% yield via a multi-step process involving ethyl acetate extraction and acid-base workup. Such methods are often adapted for sulfanyl-amine derivatives, though the presence of the sulfur atom may necessitate specialized conditions (e.g., inert atmospheres or catalysts).

Structurally, the 2-methylphenyl group introduces steric and electronic effects that influence reactivity and solubility.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

N-(2-methylphenyl)sulfanylethanamine

InChI

InChI=1S/C9H13NS/c1-3-10-11-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3

InChI Key

ZIJSMUZHPMZNAI-UHFFFAOYSA-N

Canonical SMILES

CCNSC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(2-methylphenyl)sulfanyl]amine typically involves the reaction of 2-methylphenyl sulfanyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Ethyl[(2-methylphenyl)sulfanyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of Ethyl[(2-methylphenyl)sulfanyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
Ethyl[(2-methylphenyl)sulfanyl]amine C₉H₁₃NS 2-methylphenyl, ethylamine, -S- Hypothetical: Potential ligand or intermediate
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine C₄H₁₂N₂S₂ Disulfide (-S-S-), ethylamine Unclassified hazards; limited toxicology data
1-(4-Methanesulfonylphenyl)ethylamine C₁₂H₁₉NO₃S Methanesulfonylphenyl, methoxyethyl High molar mass (257.35 g/mol); pharmaceutical intermediate
Bis[2-(2-pyridylsulfanyl)ethyl]ammonium chloride C₁₄H₁₈ClN₃S₂ Pyridyl, ammonium chloride Metal coordination; crystallography applications
2-{[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl}ethan-1-amine C₁₇H₁₈N₂S Indole, 4-methylphenyl Bioactive scaffold (hypothesized)

Structural and Reactivity Differences

  • Sulfur Linkage Variability: this compound features a single sulfanyl group, whereas 2-[(2-aminoethyl)disulfanyl]ethan-1-amine () contains a disulfide bond (-S-S-), which is redox-active and prone to cleavage under reducing conditions. Pyridyl-sulfanyl derivatives () exhibit enhanced metal-binding capacity due to the nitrogen-rich pyridyl group, unlike the 2-methylphenyl group in the target compound.
  • Electron-withdrawing groups (e.g., methanesulfonyl in ) decrease basicity of the amine, whereas electron-donating groups (e.g., methyl in ) may enhance it.

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